molecular formula C11H11Cl4NO2 B1668708 Chlorbetamide CAS No. 97-27-8

Chlorbetamide

Katalognummer: B1668708
CAS-Nummer: 97-27-8
Molekulargewicht: 331.0 g/mol
InChI-Schlüssel: STLZCUYBVPNYED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorbetamide (International Nonproprietary Name, INN) is an antiparasitic agent with the chemical formula C₁₁H₁₁Cl₄NO₂ and CAS registry number 97-27-8 . It is regulated by the U.S. Food and Drug Administration (FDA) and classified under the Harmonized System (HS) code 29332990 and Standard International Trade Classification (SITC) 51573, indicating its role in global pharmaceutical trade . This compound is part of the INN list maintained by the World Health Organization (WHO), ensuring standardized nomenclature for global pharmacovigilance and regulatory alignment .

Eigenschaften

CAS-Nummer

97-27-8

Molekularformel

C11H11Cl4NO2

Molekulargewicht

331.0 g/mol

IUPAC-Name

2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C11H11Cl4NO2/c12-8-2-1-7(9(13)5-8)6-16(3-4-17)11(18)10(14)15/h1-2,5,10,17H,3-4,6H2

InChI-Schlüssel

STLZCUYBVPNYED-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl

Aussehen

Solid powder

Andere CAS-Nummern

97-27-8

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Chlorbetamide;  NSC 16110;  NSC-16110;  NSC16110

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction of Dichloroacetyl Chloride with Ammonia

Dichloroacetyl chloride reacts with gaseous ammonia at temperatures between −10°C and 20°C to yield 2,2-dichloroacetamide. The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon, displacing chloride. Key parameters include:

  • Temperature control : Lower temperatures (−10°C to 20°C) minimize side reactions such as hydrolysis.
  • Anhydrous conditions : Moisture above 5% leads to hydrolysis, reducing yields.
  • Stoichiometry : A 1:1 molar ratio of dichloroacetyl chloride to ammonia ensures complete conversion.

This method achieves yields exceeding 80% with purity >99%, as confirmed by melting point analysis (119°C).

Formation of the N-Substituted Benzylamine Intermediate

The N-[(2,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)amine intermediate is synthesized through a two-step process:

Alkylation of 2,4-Dichlorobenzyl Chloride

2,4-Dichlorobenzyl chloride reacts with ethanolamine in the presence of a base (e.g., potassium carbonate) to form the secondary amine. The reaction mechanism involves SN2 displacement, where the amine nucleophile attacks the benzyl carbon:

$$
\text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{Cl} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3} \text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{NHCH}2\text{CH}_2\text{OH} + \text{KCl}
$$

Reaction conditions:

  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 60–80°C for 6–8 hours.
  • Yield : 70–75% after recrystallization from ethanol.

Coupling of Dichloroacetamide and Benzylamine Intermediate

The final step involves condensing 2,2-dichloroacetamide with the N-substituted benzylamine to form this compound.

Nucleophilic Acyl Substitution

The secondary amine attacks the carbonyl carbon of dichloroacetyl chloride in the presence of a base (e.g., triethylamine):

$$
\text{Cl}2\text{C(O)Cl} + \text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{NHCH}2\text{CH}2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{HCl}
$$

Optimized conditions :

  • Solvent : Dichloromethane or tetrahydrofuran.
  • Temperature : 0–5°C to suppress side reactions.
  • Workup : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

Yield : 65–70% with >98% purity (HPLC).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance scalability and safety. Key advantages include:

  • Precise temperature control : Mitigates exothermic risks during ammonolysis.
  • Reduced solvent use : Microreactor systems minimize dichloromethane consumption by 40%.

Waste Management

Chlorinated byproducts (e.g., HCl) are neutralized with aqueous NaOH, generating NaCl for safe disposal.

Analytical Characterization

Spectroscopic Methods

  • NMR :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.30 (d, J = 2.0 Hz, 1H, ArH), 4.55 (s, 2H, CH₂), 3.75 (t, J = 5.6 Hz, 2H, OCH₂), 3.50 (t, J = 5.6 Hz, 2H, NCH₂).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Chromatographic Purity Assessment

  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time = 8.2 min.

Applications and Derivatives

While this compound’s primary use remains proprietary, structural analogs (e.g., niclosamide) are mitochondrial uncoupling agents. Its dichlorophenyl group enhances lipid solubility, facilitating membrane penetration.

Analyse Chemischer Reaktionen

Reaktionstypen: Chlorbetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Chlorbetamide is primarily known for its antidiabetic properties. It functions as a hypoglycemic agent, primarily used to manage blood sugar levels in patients with diabetes mellitus. Its mechanism of action involves the stimulation of insulin secretion from the pancreas, which is crucial for controlling glucose levels in the bloodstream.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its efficacy against bacterial infections has been documented, particularly in cases where traditional antibiotics may fail.

Case Studies

  • A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment in antibiotic-resistant infections .
  • Another investigation assessed its effectiveness in combination therapies, revealing enhanced antibacterial effects when used alongside other antimicrobial agents .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Experimental Findings

  • In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated its ability to inhibit cancer cell proliferation through various mechanisms.

Research Insights

  • A study focused on breast cancer cell lines revealed that this compound induced apoptosis and inhibited cell growth at certain concentrations, highlighting its potential as a therapeutic agent in oncology .
  • Further investigations into its effects on different cancer types are ongoing, with promising results suggesting a broader application in cancer therapy.

Summary Table of Applications

ApplicationMechanism/EffectReferences
AntidiabeticStimulates insulin secretion; enhances glucose uptake
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces apoptosis; inhibits cell proliferation

Wirkmechanismus

Chlorbetamide can be compared with other similar compounds, such as chlorpropamide and chlorpheniramine. These compounds share some structural similarities but differ in their specific functional groups and biological activities . This compound is unique due to its specific combination of chlorine atoms and amide group, which imparts distinct chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Antiparasitic Compounds

Chlorbetamide belongs to a class of antiparasitic agents that includes Carnidazole, Chiniofon, Clefamide, and Clopidol. Below is a comparative analysis based on available

Table 1: Structural and Regulatory Comparison of this compound and Analogues

Compound Molecular Formula CAS Number Chlorine Atoms Therapeutic Class Regulatory Status (FDA/INN)
This compound C₁₁H₁₁Cl₄NO₂ 97-27-8 4 Antiparasitic Approved/INN-listed
Carnidazole C₈H₁₂N₄O₃S 3567-38-2 0 Antiparasitic Approved/INN-listed
Chiniofon C₉H₆INO₄S·CHO₃·Na 1042-42-8 0 Antiparasitic Approved/INN-listed
Clefamide C₁₇H₁₆Cl₂N₂O₅ 64379-93-7 2 Antiparasitic Approved/INN-listed
Clopidol C₇H₇Cl₂NO 735-52-4 2 Antiparasitic Approved/INN-listed

Key Findings:

Structural Differences: this compound contains four chlorine atoms, distinguishing it from Clefamide and Clopidol (2 Cl atoms) and Carnidazole/Chiniofon (0 Cl atoms). Chiniofon’s formula includes a sodium ion (Na⁺), suggesting higher solubility in aqueous environments compared to this compound .

Regulatory Alignment :

  • All compounds are FDA-approved and INN-listed, ensuring standardized manufacturing and safety monitoring .
  • Their classification under HS 29332990 and SITC 51573 facilitates uniform trade regulations across most countries .

Therapeutic and Pharmacological Gaps: Clinical Data Limitations: No direct comparative studies on efficacy (e.g., IC₅₀, EC₅₀) or safety (e.g., toxicity profiles) were identified in the provided evidence. Regulatory documents emphasize the need for such data to validate therapeutic equivalence . Mechanistic Uncertainties: The role of chlorine atoms in this compound’s mechanism of action (e.g., enzyme inhibition or membrane disruption) remains uncharacterized in the available literature.

Critical Analysis of Evidence Limitations

  • The absence of non-clinical PK/PD data (e.g., bioavailability, metabolism) and clinical trial results restricts a comprehensive comparison. EMA and CHMP guidelines stress the importance of these datasets for establishing therapeutic similarity .

Biologische Aktivität

Chlorbetamide, also known as mantomide, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a sulfonamide derivative that exhibits various biological activities. Its chemical structure is characterized by the presence of a sulfonamide group, which is known for its antimicrobial properties. The molecular formula for this compound is C₁₃H₁₄ClN₃O₂S.

Biological Activities

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. A study conducted by Ganatra and Lewis (1955) demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The study highlighted its effectiveness in treating infections caused by Gram-positive and Gram-negative bacteria.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa2.0 mg/mL

2. Antidiabetic Effects

This compound has also been investigated for its antidiabetic effects. Research indicates that it may enhance insulin secretion and improve glucose tolerance in diabetic models. A study on diabetic rats showed that this compound administration led to a significant reduction in blood glucose levels.

Case Study: Antidiabetic Activity

  • Study Design : Diabetic rats were treated with this compound (50 mg/kg) for 30 days.
  • Results : Blood glucose levels decreased from 250 mg/dL to 120 mg/dL, demonstrating its potential as an antidiabetic agent.

The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways associated with bacterial growth and glucose metabolism. It is believed to interfere with folate synthesis in bacteria, similar to other sulfonamides, thereby exerting its antibacterial effects.

Toxicological Profile

Toxicity studies have indicated that this compound has a favorable safety profile when used at therapeutic doses. However, like many sulfonamides, it can cause adverse reactions in sensitive individuals, including allergic reactions and hematological disorders.

Research Findings

Recent research has expanded the understanding of this compound's biological activities:

  • Antimalarial Activity : A QSAR study suggested potential antimalarial properties, indicating that this compound may inhibit the growth of Plasmodium species.
  • Anti-inflammatory Effects : Preliminary studies have shown that this compound may possess anti-inflammatory properties, potentially benefiting conditions characterized by inflammation.

Q & A

Q. What are the primary chemical identifiers and physicochemical properties of Chlorbetamide (CAS 97-27-8), and how can researchers validate its structural identity?

Methodological Answer: this compound’s identity should be confirmed using spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS). Cross-reference the CAS registry (97-27-8) with authoritative databases like PubChem or ChemSpider. For purity validation, perform elemental analysis and quantify impurities via mass spectrometry .

Q. What standardized protocols exist for synthesizing this compound, and how can researchers optimize yield and purity during synthesis?

Methodological Answer: Synthesis protocols should follow peer-reviewed methods, such as those involving nitrobenzene derivatives or sulfonamide intermediates. Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor purity via TLC or HPLC at each step, and characterize intermediates using spectroscopic methods .

Q. How do researchers design initial pharmacological studies to evaluate this compound’s anthelmintic efficacy, and what in vitro or in vivo models are appropriate?

Methodological Answer: Use in vitro assays (e.g., larval motility inhibition in hookworm models) and in vivo rodent models infected with Nippostrongylus brasiliensis. Compare results with historical controls (e.g., Fernando’s 1961 study on hookworm treatment) and ensure dose-response curves are statistically validated. Include negative controls to rule out solvent effects .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anthelmintic activity, and how can researchers resolve contradictions in proposed mechanisms across studies?

Methodological Answer: Conduct target-based assays (e.g., enzyme inhibition studies on parasite-specific metabolic pathways) and compare results with genomic/proteomic data from resistant vs. susceptible strains. Address contradictions by replicating conflicting studies under identical conditions and performing meta-analyses to identify confounding variables (e.g., parasite strain differences) .

Q. How can researchers reconcile discrepancies in this compound’s reported efficacy across different experimental models?

Methodological Answer: Perform systematic reviews of existing data, categorizing studies by model organism, dosage, and endpoint metrics. Use multivariate regression to identify variables influencing efficacy. Validate findings with cross-species experiments and ex vivo assays on isolated parasite tissues .

Q. What strategies improve the reproducibility of this compound’s pharmacological data, particularly in complex in vivo systems?

Methodological Answer: Adopt standardized animal husbandry protocols (e.g., controlled diets, genetic homogeneity) and pre-register experimental designs to minimize bias. Use blinded assessments for efficacy endpoints and validate results across independent labs. Document all deviations from original protocols in supplementary materials .

Q. How should researchers statistically analyze dose-response data for this compound to account for non-linear effects or outliers?

Methodological Answer: Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions and use robust regression models to handle outliers. Report confidence intervals for EC50 values and validate assumptions via residual plots. Pre-specify statistical methods in the experimental design to avoid post hoc bias .

Q. What experimental designs are optimal for studying this compound’s stability under varying storage conditions (e.g., temperature, pH)?

Methodological Answer: Use accelerated stability testing (ICH guidelines) with HPLC to monitor degradation products. Apply factorial designs to evaluate interactions between temperature, humidity, and pH. For long-term stability, employ real-time studies with periodic sampling and kinetic modeling (Arrhenius equation) .

Q. How can researchers investigate potential synergies between this compound and other anthelmintic agents?

Methodological Answer: Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Use isobolographic analysis to distinguish additive vs. synergistic effects. Validate findings in in vivo co-administration models and assess toxicity profiles via histopathological examinations .

Q. What methodologies address ethical and practical challenges in sourcing this compound for preclinical studies, particularly under restricted regulatory frameworks?

Methodological Answer: Collaborate with certified chemical suppliers adhering to Good Manufacturing Practices (GMP). For restricted jurisdictions, apply for institutional permits citing preclinical necessity. Document ethical approvals for animal studies (e.g., IACUC protocols) and ensure compliance with the Nagoya Protocol for biological materials .

Guidance for Data Presentation

  • Tables : Include raw data (e.g., efficacy metrics, purity analyses) and derived statistics (mean ± SD, p-values). Use footnotes to explain abbreviations or non-standard methods .
  • Figures : Label dose-response curves with error bars and R² values. Use consistent axes across comparable experiments.
  • Reproducibility : Archive spectra, chromatograms, and raw datasets in supplementary materials with persistent identifiers (e.g., DOI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorbetamide
Reactant of Route 2
Reactant of Route 2
Chlorbetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.